Cas no 101248-36-6 (Ethyl 4-(prop-2-ynylamino)benzoate)
Ethyl 4-(prop-2-ynylamino)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-(2-propyn-1-ylamino)-, ethyl ester
- 4-(2-propynylamino)Benzoic acid ethyl ester
- Benzoicacid,4-(2-propynylamino)-,ethylester(9CI)
- Ethyl 4-(2-propyn-1-ylamino)benzoate
- ETHYL 4-(PROP-2-YNYLAMINO)BENZOATE
- 4-(Bromomethyl)benzoic acid ethyl es
- 4-bromomethylbenzoic acid ethyl ester
- 4-Bromomethyl-benzoic acid ethyl ester
- 4-carbethoxybenzyl bromide
- 4-carboethoxybenzyl bromide
- 4-Prop-2-inylamino-benzoesaeure-aethylester
- AC1LIH7F
- ACMC-1CKNV
- ethyl 4-bromomethyl-benzoate
- ethyl p-(bromomethyl)benzoate
- ethyl p-(N-propargylamino)benzoate
- N-propargyl-p-aminobenzoate
- SBB063062
- SureCN245250
- p-2-Propynylaminobenzoic acid ethyl ester
- NSC 202883
- MLS000756461
- Ethyl 4-(prop-2-yn-1-ylamino)benzoate
- SMR000528743
- 4-(propargylamino)benzoic acid ethyl ester
- NSC202883
- cid_305814
- Benzoic acid, 4-(2-propyn-1-ylamino)-, ethyl ester
- HMS2884N17
- BDBM114662
- 3649AH
- EBD2199596
- 4-(prop-2-ynylamino)benzoic acid ethyl ester
- Benzoic acid, 4-(2-propynylamino)-, ethyl ester (9CI)
- BEA24836
- ethyl4-(prop-2-ynylamino)benzoate
- 101248-36-6
- CS-M1339
- FT-0726050
- AKOS009048655
- NSC-202883
- Benzoic acid,4-(2-propynylamino)-,ethyl ester
- CS-13873
- MFCD19596318
- CHEMBL1575640
- DB-058578
- Ethyl 4-(prop-2-ynylamino)benzoate
-
- MDL: MFCD19596318
- Inchi: 1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3
- InChI Key: KOEHTGGSAVSLRS-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1)NCC#C)=O
Computed Properties
- Exact Mass: 203.09469
- Monoisotopic Mass: 203.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 38.3
Experimental Properties
- Density: 1.128
- Melting Point: 78 ºC
- PSA: 38.33
- LogP: 1.98140
Ethyl 4-(prop-2-ynylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M1339-250mg |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | ≥98.0% | 250mg |
$23.0 | 2022-04-28 | |
| ChemScence | CS-M1339-1g |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | ≥98.0% | 1g |
$57.0 | 2022-04-28 | |
| ChemScence | CS-M1339-10g |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | ≥98.0% | 10g |
$399.0 | 2022-04-28 | |
| ChemScence | CS-M1339-5g |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | ≥98.0% | 5g |
$200.0 | 2022-04-28 | |
| eNovation Chemicals LLC | D761435-5g |
Benzoic acid, 4-(2-propynylamino)-, ethyl ester (9CI) |
101248-36-6 | 98% | 5g |
$235 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1225465-10g |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | 95% | 10g |
$750 | 2024-06-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057588-100mg |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | 98% | 100mg |
¥91.00 | 2023-11-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057588-250mg |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | 98% | 250mg |
¥165.00 | 2023-11-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057588-1g |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | 98% | 1g |
¥416.00 | 2023-11-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057588-10g |
Ethyl 4-(prop-2-ynylamino)benzoate |
101248-36-6 | 98% | 10g |
¥4200.00 | 2023-11-22 |
Ethyl 4-(prop-2-ynylamino)benzoate Suppliers
Ethyl 4-(prop-2-ynylamino)benzoate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Ethyl 4-(prop-2-ynylamino)benzoate
Ethyl 4-(prop-2-ynylamino)benzoate (CAS No. 101248-36-6): Properties, Applications, and Market Insights
Ethyl 4-(prop-2-ynylamino)benzoate (CAS No. 101248-36-6) is a specialized organic compound with a unique molecular structure that combines an ethyl benzoate backbone with a prop-2-ynylamino functional group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical research, material science, and specialty chemical synthesis. The growing interest in bioactive benzoate derivatives and click chemistry applications has further propelled research into this molecule.
The chemical structure of Ethyl 4-(prop-2-ynylamino)benzoate features both ester and amino-alkyne functionalities, making it particularly valuable for conjugation reactions and molecular scaffolding. Recent studies have explored its potential as a building block for drug discovery, especially in the development of targeted therapies. The presence of the prop-2-ynylamino group allows for efficient participation in Huisgen cycloaddition reactions, a cornerstone of modern bioconjugation techniques.
In pharmaceutical applications, researchers are particularly interested in how Ethyl 4-(prop-2-ynylamino)benzoate can serve as an intermediate for small molecule drugs. Its structural features make it suitable for creating protein-protein interaction inhibitors and enzyme modulators. The compound's benzoate moiety provides excellent pharmacokinetic properties, while the alkyne functionality enables precise molecular modifications through click chemistry approaches.
The material science field has also benefited from CAS 101248-36-6, where it serves as a precursor for functional polymers and smart materials. Its ability to participate in polymer conjugation reactions makes it valuable for creating stimuli-responsive materials with applications in drug delivery systems and biosensors. Recent advancements in nanotechnology have further expanded the potential uses of this compound in developing advanced material coatings and biocompatible interfaces.
From a synthetic chemistry perspective, Ethyl 4-(prop-2-ynylamino)benzoate offers several advantages. The compound demonstrates excellent stability under various reaction conditions while maintaining high reactivity for selective transformations. Chemists value its role in multicomponent reactions and cascade syntheses, where it can serve as both a reactant and a directing group. The growing field of green chemistry has also explored this molecule's potential in atom-economical processes and catalytic transformations.
The market for Ethyl 4-(prop-2-ynylamino)benzoate has seen steady growth, particularly in the pharmaceutical intermediates sector. With increasing demand for targeted drug delivery systems and precision medicine, this compound has become more prominent in research pipelines. Suppliers have noted rising inquiries from academic institutions and pharmaceutical companies looking for high-purity CAS 101248-36-6 for their development programs.
Quality control aspects of Ethyl 4-(prop-2-ynylamino)benzoate production have become increasingly important. Analytical methods such as HPLC analysis and mass spectrometry are routinely employed to ensure product purity. The compound typically appears as a white to off-white crystalline powder with defined melting point characteristics and spectroscopic fingerprints that aid in identification and quality assessment.
Storage and handling recommendations for 101248-36-6 emphasize protection from moisture and prolonged exposure to light. While not classified as hazardous under standard conditions, proper laboratory practices should be followed when working with this chemical. The compound shows good stability at room temperature when stored in appropriate containers, making it convenient for research and industrial applications.
Future research directions for Ethyl 4-(prop-2-ynylamino)benzoate may explore its potential in biomedical imaging applications and theranostic platforms. The compound's ability to serve as a molecular scaffold for various functional groups positions it well for these emerging applications. Additionally, its role in combinatorial chemistry and high-throughput screening continues to attract interest from drug discovery teams worldwide.
For researchers seeking Ethyl 4-(prop-2-ynylamino)benzoate suppliers, it's important to verify certificates of analysis and inquire about custom synthesis capabilities. Many manufacturers now offer scale-up services for this compound to meet the growing demand from various research sectors. The compound's versatility ensures its continued relevance in multiple scientific disciplines, from medicinal chemistry to advanced material development.
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